molecular formula C8H4ClF3O B1662069 2-Chloro-5-(trifluoromethyl)benzaldehyde CAS No. 82386-89-8

2-Chloro-5-(trifluoromethyl)benzaldehyde

Cat. No. B1662069
CAS RN: 82386-89-8
M. Wt: 208.56 g/mol
InChI Key: OZZOJJJYKYKBNH-UHFFFAOYSA-N
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Description

2-Chloro-5-(trifluoromethyl)benzaldehyde is a chemical compound with the molecular formula ClC6H3(CF3)CHO . It is a colorless liquid and is used as a reactant in the three-component reaction of 2-halogenated aromatic aldehydes, 1H-benzo[d]imidazol-5-amine, and cyclohexane-1,3-diones to afford imidazoquinolinoacridinone derivatives .


Molecular Structure Analysis

The molecular structure of 2-Chloro-5-(trifluoromethyl)benzaldehyde can be represented by the SMILES string FC(F)(F)c1ccc(Cl)c(C=O)c1 . The InChI key for this compound is OZZOJJJYKYKBNH-UHFFFAOYSA-N .


Chemical Reactions Analysis

2-Chloro-5-(trifluoromethyl)benzaldehyde may be used as a reactant in the three-component reaction of 2-halogenated aromatic aldehydes, 1H-benzo[d]imidazol-5-amine, and cyclohexane-1,3-diones to afford imidazoquinolinoacridinone derivatives .


Physical And Chemical Properties Analysis

2-Chloro-5-(trifluoromethyl)benzaldehyde is a liquid at room temperature . It has a refractive index of 1.488 (lit.) , a boiling point of 42-44 °C/1.5 mmHg (lit.) , and a density of 1.435 g/mL at 25 °C (lit.) .

Scientific Research Applications

Catalysts and Oxidation Reactions

2-Chloro-5-(trifluoromethyl)benzaldehyde, as a derivative of benzaldehyde, plays a significant role in catalysis and oxidation processes. For instance, sulfated Ti-SBA-15 catalysts have been enhanced for benzyl alcohol oxidation, significantly improving conversion rates without affecting benzaldehyde selectivity (Sharma, Soni, & Dalai, 2012). Moreover, the selective oxidation of benzyl alcohol to benzaldehyde using molecular oxygen over nanoporous gold highlights the role of benzaldehyde in eco-friendly selective oxidation processes (Han, Xu, Su, Xu, & Ding, 2010).

Synthesis of Pharmaceuticals and Organic Compounds

The compound is also pivotal in synthesizing various pharmaceuticals and organic compounds. For example, the reaction of benzaldehyde with stabilized sulfur ylides offers a highly stereoselective synthesis route for certain amides (Fernández, Durante-Lanes, & López-Herrera, 1990). Similarly, efficient synthesis methods for labeled benzaldehydes have been developed, crucial for producing natural products and pharmaceutical drugs (Boga, Alhassan, & Hesk, 2014).

Enzyme Catalysis and Chemical Engineering

In the field of chemicalengineering, benzaldehyde derivatives, including 2-Chloro-5-(trifluoromethyl)benzaldehyde, have been explored for their role in enzyme catalysis. The use of benzaldehyde lyase for the asymmetric synthesis of derivatives and the development of reactor concepts for preparative synthesis exemplify this application (Kühl, Zehentgruber, Pohl, Müller, & Lütz, 2007).

Optical and Electronic Applications

Additionally, the synthesis of aluminum and zinc quinolates through the reaction of benzaldehyde derivatives illustrates its utility in developing materials with specific optical properties, which could be significant in electronics and photonics (Barberis & Mikroyannidis, 2006).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-chloro-5-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O/c9-7-2-1-6(8(10,11)12)3-5(7)4-13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZZOJJJYKYKBNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60350816
Record name 2-Chloro-5-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(trifluoromethyl)benzaldehyde

CAS RN

82386-89-8
Record name 2-Chloro-5-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-5-(trifluoromethyl)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3-Amino-4-chlorobenzotrifluoride (A.E. Porai-Kosic et al., Zh. Prikl. Khim. 28, 969, 1955; Chem. Abstr. 50, 4880, 1956) (222 g) is slowly added to a stirred solution of 260 ml hydrochloric acid in 2330 ml water. The resultant suspension of the hydrochloride is cooled, treated with 450 g of ice and diazotized at 0°-5° C. with a solution of 80 g of sodium nitrite in 110 ml of water, added dropwise. The mixture is stirred for 1 hour at 0°-5° C. and treated with a cooled solution of 100 g of sodium acetate trihydrate in 150 ml water. The undissolved substance is separated (distillation recovers 70.8 g starting 3-amino-4-chlorobenzotrifluoride) and the solution of the diazonium salt is added while stirring at 10°-20° C. to a solution of formaldoxime (prepared by boiling a mixture of 57.5 g paraformaldehyde, 131.5 g of hydroxylamine hydrochloride, 255 g of sodium acetate trihydrate and 850 ml of water for 15 minutes) and a solution of 32.5 g cupric sulfate pentahydrate, 5 g sodium of sulfite and 800 g of sodium acetate in 300 ml water with the addition of 300 ml of toluene. The mixture is stirred for 2 hours, 1100 ml of hydrochloric acid added and the mixture refluxed for 2 hours. It is then distilled with steam and the distillate extracted with benzene. The extract is washed with a 5% sodium hydrogen carbonate solution and evaporated. The residue is dissolved in 200 ml ether and the solution stirred for 2 hours with 450 ml of 40% sodium hydrogen sulfite solution. After standing overnight, the precipitated addition product is filtered with suction, washed with ether, and suspended in 1 liter of water, then, 200 ml of hydrochloric acid are added and the mixture refluxed for 2 hours. After cooling, it is extracted with benzene, the extract dried with magnesium sulfate, evaporated and the residue processed by distillation. There are obtained 49.1 g (31% per conversion) of 2-chloro-5-trifluoromethylbenzaldehyde, b.p. 93°-96° C./2.1 kPa.
Quantity
1100 mL
Type
reactant
Reaction Step One
Quantity
222 g
Type
reactant
Reaction Step Two
Quantity
260 mL
Type
reactant
Reaction Step Two
Name
Quantity
2330 mL
Type
solvent
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
450 g
Type
reactant
Reaction Step Five
Quantity
80 g
Type
reactant
Reaction Step Six
Name
Quantity
110 mL
Type
solvent
Reaction Step Six
Quantity
100 g
Type
reactant
Reaction Step Seven
Name
Quantity
150 mL
Type
solvent
Reaction Step Seven
Quantity
57.5 g
Type
reactant
Reaction Step Eight
Quantity
131.5 g
Type
reactant
Reaction Step Eight
Quantity
255 g
Type
reactant
Reaction Step Eight
[Compound]
Name
cupric sulfate pentahydrate
Quantity
32.5 g
Type
reactant
Reaction Step Eight
Quantity
5 g
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
800 g
Type
reactant
Reaction Step Eight
Name
Quantity
300 mL
Type
solvent
Reaction Step Eight
Name
Quantity
850 mL
Type
solvent
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-5-(trifluoromethyl)benzaldehyde
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Reactant of Route 5
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Citations

For This Compound
24
Citations
P Szlachcic, M Kucharek, B Jarosz… - Journal of …, 2017 - Wiley Online Library
The present article concerns the scope and limitations of the regioselective condensation of 2‐fluorobenzaldehydes with 1H‐pyrazol‐5‐amines, leading to the synthesis of substituted …
Number of citations: 15 onlinelibrary.wiley.com
SR Mudshinge, CS Potnis, B Xu, GB Hammond - Green Chemistry, 2020 - pubs.rsc.org
We report an efficient HCl·DMPU assisted one-pot conversion of aldehydes into nitriles. The use of HCl·DMPU as both an acidic source as well as a non-nucleophilic base constitutes …
Number of citations: 27 pubs.rsc.org
T Fuchigami, T Mizoguchi, N Ishikawa… - Bioorganic & Medicinal …, 2016 - Elsevier
Survivin is overexpressed in most of the cancerous tissues but not in terminally differentiated normal tissues, making it an attractive target for diagnosis and therapy of various types of …
Number of citations: 7 www.sciencedirect.com
HC Hang, C Yu, KG Ten Hagen, E Tian, KA Winans… - Citeseer
Supplementary Material for: Page 1 Supplemental Data Small Molecule Inhibitors of Mucin-Type O-Linked Glycosylation from a Uridine-Based Library Howard C. Hang, Chong Yu, Kelly …
Number of citations: 2 citeseerx.ist.psu.edu
TK Markkula, JA Hunt, FR Pu… - Surface and Interface …, 2002 - Wiley Online Library
Surfaces of two widely used biomaterials—poly(tetrafluoroethylene) (PTFE) and poly(ethylene terephthalate) (PET)—have been modified using gas plasmas. The concentrations of …
SR Mudshinge - 2022 - ir.library.louisville.edu
Organic halides are extensively utilized as synthetic intermediates in areas such as pharmaceuticals, agrochemicals, and material polymers. While many halogenating agents have …
Number of citations: 2 ir.library.louisville.edu
TM Ibrahim, C Ernst, A Lange, S Hennig… - Drug Design …, 2019 - Taylor & Francis
Introduction Survivin is a nodal protein involved in several cellular pathways. It is a member of the IAP family and an integral component of the chromosomal passenger complex, where …
Number of citations: 8 www.tandfonline.com
C Li, WT Zhang, XS Wang - Tetrahedron, 2014 - Elsevier
A three-component reaction of 2-halogenated aromatic aldehydes, 1H-benzo[d]imidazol-5-amine and cyclohexane-1,3-diones is described, and gives imidazoquinolinoacridinone …
Number of citations: 14 www.sciencedirect.com
JS Lee, HC Chun, JY Choi, KS Park, SS Chung… - Journal of Industrial and …, 2023 - Elsevier
AMP-activated protein kinase (AMPK) is an important regulator of energy metabolism and is considered a promising target for the treatment of metabolic diseases including diabetes. …
Number of citations: 2 www.sciencedirect.com
CMT Kam - 2022 - research.bond.edu.au
Poly (ADP-ribose) polymerase (PARP) is a superfamily of nuclear enzymes that can modify histones and other nuclear proteins for the survival of injured, proliferating cells by catalysing …
Number of citations: 0 research.bond.edu.au

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